2-((1H-Indazol-6-yl)oxy)acetic acid
Overview
Description
2-((1H-Indazol-6-yl)oxy)acetic acid is a heterocyclic compound featuring an indazole moiety linked to an acetic acid group via an oxygen atom. Indazole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . This is followed by the reaction with chloroacetic acid under basic conditions to introduce the acetic acid group.
Industrial Production Methods
Industrial production methods for this compound often utilize transition metal-catalyzed reactions due to their efficiency and high yields. For instance, copper(II) acetate can be used as a catalyst in the cyclization step, and the subsequent introduction of the acetic acid group can be achieved using sodium hydroxide as a base .
Chemical Reactions Analysis
Types of Reactions
2-((1H-Indazol-6-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The hydrogen atoms on the indazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Indazole N-oxides.
Reduction: Amino-indazole derivatives.
Substitution: Halogenated indazole derivatives.
Scientific Research Applications
2-((1H-Indazol-6-yl)oxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-((1H-Indazol-6-yl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole moiety can bind to the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound with similar biological activities.
2-((1H-Indazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: Another indazole derivative with potential therapeutic applications.
Uniqueness
2-((1H-Indazol-6-yl)oxy)acetic acid is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other indazole derivatives. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-(1H-indazol-6-yloxy)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-9(13)5-14-7-2-1-6-4-10-11-8(6)3-7/h1-4H,5H2,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHHAYUZCIPNQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCC(=O)O)NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184326 | |
Record name | Acetic acid, (1H-indazol-6-yloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30226-20-1 | |
Record name | Acetic acid, (1H-indazol-6-yloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030226201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, (1H-indazol-6-yloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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